![molecular formula C5H10ClN3O B2816527 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride CAS No. 2408970-84-1](/img/structure/B2816527.png)
2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride
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Overview
Description
“2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is a significant heterocycle that exhibits broad biological activities . The compound is available in solid form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride”, has attracted much attention due to their broad biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum reveals the presence of triazole protons as a singlet at 7.48–8.32 ppm .Chemical Reactions Analysis
The chemical reactions involving “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be studied using various techniques. For example, the mass spectroscopy of tetrazoles, a related class of compounds, shows the expulsion of N2, followed by the loss of the hydrogen radical .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” can be analyzed using various techniques. For instance, the 1H-NMR spectrum reveals the presence of a CH3 group as a singlet at 1.96–2.00 ppm .Scientific Research Applications
- Application : Researchers have explored its potential as an antifungal agent by assessing its ability to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole antifungals . Further studies could optimize its efficacy and safety.
- Application : A metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, emphasizing efficient triazole ring construction under flow conditions . This approach could inspire further synthetic methodologies.
Antifungal Agents and CYP51 Inhibition
Flow Chemistry and Triazole Ring Construction
Safety And Hazards
Future Directions
The future directions for “2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride” research could involve further exploration of its broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Additionally, the development of more effective and potent drugs with a triazole structure could be a focus of future research .
properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-6-5(2-3-9)8-7-4;/h9H,2-3H2,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXNOLKMXCPSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride |
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